molecular formula C18H17N3O4 B2823014 2-hydroxy-N-(4-methoxybenzyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886896-74-8

2-hydroxy-N-(4-methoxybenzyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No. B2823014
M. Wt: 339.351
InChI Key: DXFDVBFZAYBIHI-UHFFFAOYSA-N
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Description

The compound “2-hydroxy-N-(4-methoxybenzyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a pyridopyrimidine derivative . Pyridopyrimidines are known to exhibit various biological activities, including HCV NS5A inhibition, highly selective inhibition of protein tyrosine phosphatase 1B, antiproliferative inhibition of CDK2, and mTOR kinase inhibition .

Scientific Research Applications

Synthesis and Characterization

  • The compound and its derivatives have been synthesized and characterized as part of exploring their potential as anti-inflammatory and analgesic agents. For instance, derivatives synthesized from visnagenone–ethylacetate and khellinone–ethylacetate showed significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, indicating their potential therapeutic applications (A. Abu‐Hashem et al., 2020).

  • Another study focused on synthesizing 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which were further reacted to yield pyrazolo[1,5-a]pyrimidine derivatives. These compounds were screened for in vitro cytotoxic activity, highlighting the importance of structural modifications in enhancing biological activities (Ashraf S. Hassan et al., 2014).

Potential Therapeutic Applications

  • Research has also delved into modifying the pyridine moiety of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides to optimize their biological properties, particularly for enhancing their analgesic properties. This modification led to the identification of para-substituted derivatives with increased biological activity, suggesting a method for developing new analgesic compounds (I. Ukrainets et al., 2015).

  • The discovery of novel pyrimidine-5-carboxamide derivatives as potent and highly selective phosphodiesterase 5 inhibitors is another significant application. Avanafil, a compound identified from this research, has shown a potent relaxant effect on isolated rabbit cavernosum, demonstrating the potential of such derivatives in treating erectile dysfunction (T. Sakamoto et al., 2014).

Antifungal and Antitumor Activity

  • Synthesis of new pyrido[2,3-d]pyrimidine derivatives from related compounds has shown significant antifungal activities, further broadening the scope of applications of these chemical structures in developing antifungal agents (F. Hanafy, 2011).

  • Additionally, certain pyrimidine derivatives have been synthesized and evaluated for their antitumor activity, illustrating the diverse therapeutic potential of these compounds (L. Grigoryan et al., 2008).

properties

IUPAC Name

2-hydroxy-N-[(4-methoxyphenyl)methyl]-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-11-7-8-21-14(9-11)20-17(23)15(18(21)24)16(22)19-10-12-3-5-13(25-2)6-4-12/h3-9,23H,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFDVBFZAYBIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCC3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-N-(4-methoxybenzyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

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